molecular formula C13H11N5O4 B4118570 2-isonicotinoyl-N-(3-nitrophenyl)hydrazinecarboxamide

2-isonicotinoyl-N-(3-nitrophenyl)hydrazinecarboxamide

Cat. No. B4118570
M. Wt: 301.26 g/mol
InChI Key: FFCCUMFAUNKMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isonicotinoyl-N-(3-nitrophenyl)hydrazinecarboxamide, also known as INH-NP, is a chemical compound that has been studied extensively in scientific research. It is a hydrazine derivative that has shown potential in various applications, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-isonicotinoyl-N-(3-nitrophenyl)hydrazinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, it is thought to inhibit the activity of NADH-dependent enoyl-acyl carrier protein reductase, which is involved in the synthesis of mycolic acids in bacteria. This inhibition disrupts the bacterial cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects:
2-isonicotinoyl-N-(3-nitrophenyl)hydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. In vitro studies have shown that 2-isonicotinoyl-N-(3-nitrophenyl)hydrazinecarboxamide is effective against various strains of tuberculosis bacteria, including drug-resistant strains. Additionally, 2-isonicotinoyl-N-(3-nitrophenyl)hydrazinecarboxamide has been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-isonicotinoyl-N-(3-nitrophenyl)hydrazinecarboxamide in lab experiments is its high purity and yield. This makes it easy to work with and ensures that the results of experiments are reliable. However, there are also limitations to using 2-isonicotinoyl-N-(3-nitrophenyl)hydrazinecarboxamide in lab experiments. For example, it can be expensive to synthesize, and it may not be readily available in some research settings.

Future Directions

There are many potential future directions for research on 2-isonicotinoyl-N-(3-nitrophenyl)hydrazinecarboxamide. One area of interest is in the development of new anti-tuberculosis drugs based on the structure of 2-isonicotinoyl-N-(3-nitrophenyl)hydrazinecarboxamide. Additionally, research could focus on the potential use of 2-isonicotinoyl-N-(3-nitrophenyl)hydrazinecarboxamide in combination with other drugs to enhance its effectiveness. Finally, more research is needed to fully understand the mechanism of action of 2-isonicotinoyl-N-(3-nitrophenyl)hydrazinecarboxamide and its potential use in treating other diseases.
Conclusion:
In conclusion, 2-isonicotinoyl-N-(3-nitrophenyl)hydrazinecarboxamide is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method is well-established, and it has been extensively studied for its potential use as an anti-tuberculosis and anti-cancer agent. While there are limitations to using 2-isonicotinoyl-N-(3-nitrophenyl)hydrazinecarboxamide in lab experiments, there are also many potential future directions for research on this compound.

Scientific Research Applications

2-isonicotinoyl-N-(3-nitrophenyl)hydrazinecarboxamide has been extensively studied in scientific research for its potential use in various applications. One of the most promising applications is in the field of medicinal chemistry, where it has shown potential as an anti-tuberculosis agent. 2-isonicotinoyl-N-(3-nitrophenyl)hydrazinecarboxamide has also been studied for its potential use as an anti-cancer agent, with promising results in preclinical studies.

properties

IUPAC Name

1-(3-nitrophenyl)-3-(pyridine-4-carbonylamino)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O4/c19-12(9-4-6-14-7-5-9)16-17-13(20)15-10-2-1-3-11(8-10)18(21)22/h1-8H,(H,16,19)(H2,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCCUMFAUNKMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797914
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-isonicotinoyl-N-(3-nitrophenyl)hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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